6-chloro-N-phenylpyridazin-3-amine
Overview
Description
6-Chloro-N-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry . This compound, with the molecular formula C10H8ClN3, is characterized by the presence of a chlorine atom and a phenyl group attached to a pyridazine ring .
Mechanism of Action
Target of Action
6-Chloro-N-phenylpyridazin-3-amine is a pyridazine derivative . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . .
Mode of Action
It is known that many pyridazine derivatives exhibit their bioactivity through interactions with various biological targets
Biochemical Pathways
Given the broad bioactivity of pyridazine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.43 , which could impact its bioavailability.
Result of Action
Some pyridazine derivatives have been shown to possess antifungal and insecticidal activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-chloro-N-phenylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. This, in turn, can affect cell proliferation, differentiation, and apoptosis. Moreover, this compound has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic balance within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects on specific targets. The transport and distribution of the compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 6-chloro-N-phenylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with aniline in ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered to obtain the desired compound as a white solid . Industrial production methods may involve multi-step reactions with various reagents and conditions to optimize yield and purity .
Chemical Reactions Analysis
6-Chloro-N-phenylpyridazin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, triethylamine hydrochloride, and potassium carbonate.
Major Products: The major products formed depend on the specific reactions and reagents used.
Scientific Research Applications
6-Chloro-N-phenylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-Chloro-N-phenylpyridazin-3-amine can be compared with other pyridazine derivatives, such as:
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
4,5-Dihydropyridazin-3(2H)-one: Used in various pharmacological studies.
Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
IUPAC Name |
6-chloro-N-phenylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCESXDSWFKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423311 | |
Record name | 6-chloro-N-phenylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1014-78-4 | |
Record name | 6-chloro-N-phenylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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